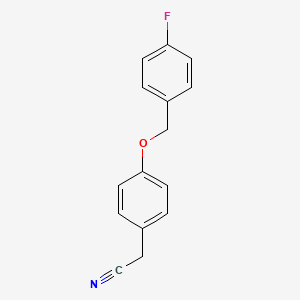
2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitril
Übersicht
Beschreibung
MDK35833, also known as Oct3/4-inducer-1, is a potent Oct3/4-inducer. MDK35833 can promot expression and stabilization of Oct3/4 and enhance its transcriptional activity in diverse human somatic cells, implying the possible benefit from using this class of compounds in regenerative medicine.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Oct3/4-Induktor-1 spielt eine Rolle bei der Tumorentstehung von somatischen Krebsarten. Seine Überexpression wurde in verschiedenen menschlichen somatischen Tumoren nachgewiesen, was darauf hindeutet, dass die Aktivierung von OCT-3/4 zur Krebsentwicklung und -progression beitragen kann .
Stammzell-Pluripotenz
Diese Verbindung ist an der Aufrechterhaltung der Pluripotenz von Stammzellen beteiligt, einschließlich embryonaler Stammzellen, induzierter pluripotenter Stammzellen und Krebsstammzellen . Es ist ein wichtiger Transkriptionsfaktor, der die Selbstver renewal- und Differenzierungsfähigkeit dieser Zellen reguliert.
Regulierung der Arzneimittelresistenz
In Prostatakrebszelllinien ist die OCT-3/4-Hochregulierung wichtig für die Regulierung von arzneimittelresistenten Zellen . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Behandlungen hin, die die Resistenz gegen Chemotherapie überwinden können.
Zahnentwicklung
Oct3/4-Induktor-1 wurde in die Zahnmorphogenese verwickelt, wobei eine erhöhte Anzahl von Oct3/4-positiven Zellen mit aktiver Zellproliferation korreliert. Die Verschiebung von Oct3/4 vom Kern zum Zytoplasma spielt eine entscheidende Rolle bei der Zelldifferenzierung während der Zahnentwicklung .
Zelluläre Verjüngung
Die Verbindung ist mit der Zellreprogrammierung assoziiert, als Teil der „Yamanaka-Faktoren“ – ein Satz von Transkriptionsfaktoren, darunter Oct3/4, die differenzierte somatische Zellen in einen pluripotenten embryonalen Zustand reprogrammieren können . Dies hat Auswirkungen auf die Anti-Aging-Forschung und die regenerative Medizin.
Gliombehandlung
Oct3/4-Induktor-1 ist ein zentraler Regulator für die Beibehaltung von Stammzell-, invasiven und Selbsterneuerungs-Eigenschaften in Gliom-initiierenden Zellen (GSCs). Seine Überexpression hemmt die Gliomzelldifferenzierung und fördert die Tumorzellproliferation, wodurch es zu einem Ziel für Gliombehandlungsstrategien wird .
Eigenschaften
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxy]phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-14-5-1-13(2-6-14)11-18-15-7-3-12(4-8-15)9-10-17/h1-8H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFUNIXWNXRVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



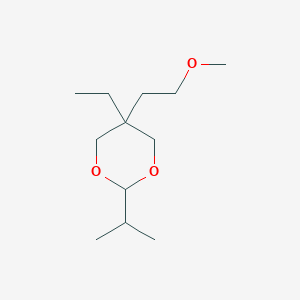
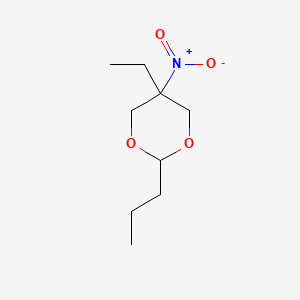



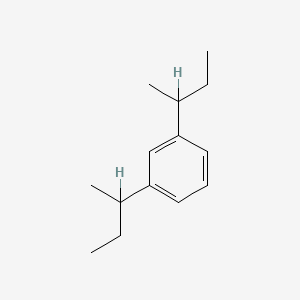
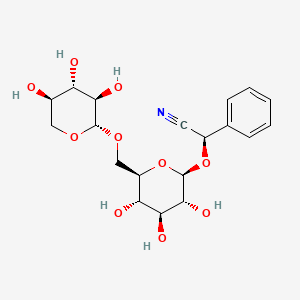
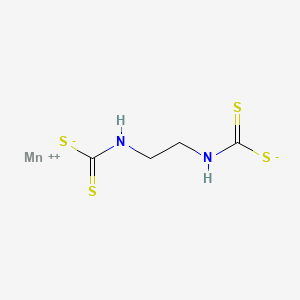
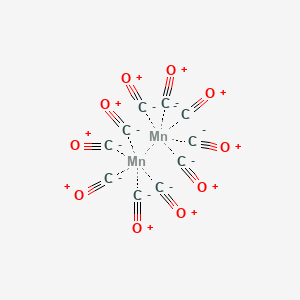
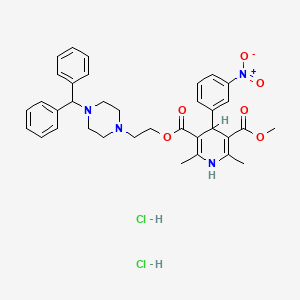


![[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide](/img/structure/B1676025.png)
